
1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro- is a complex organic compound that belongs to the class of naphthalenones. This compound is characterized by the presence of a naphthalenone core structure, which is fused with a dihydro-oxazolyl group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
The synthesis of 1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro- involves several steps. One common method includes the cyclocondensation of appropriate precursors. For example, the condensation of resin-supported thioamides with hydrazine monohydrate in hot dioxane can yield derivatives of this compound . Another method involves the use of oxazolyl-functionalized trithiocarbonate RAFT agents in polymerization reactions .
Analyse Des Réactions Chimiques
1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include hydrazine monohydrate, dioxane, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used in the synthesis of various heterocyclic compounds and as a precursor in polymerization reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialized polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro- involves its interaction with specific molecular targets. For example, its derivatives have been shown to inhibit protein kinase Cθ, a key enzyme involved in various cellular processes . The compound’s effects are mediated through its binding to these molecular targets, leading to the modulation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro- include:
4,5-Dihydro-1,2,4-triazin-6(1H)-ones: These compounds share a similar heterocyclic structure and exhibit a range of bioactivities.
Oxazolyl-functionalized trithiocarbonate RAFT agents: These compounds are used in similar polymerization reactions and have comparable structural features.
The uniqueness of 1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro- lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
29947-04-4 |
|---|---|
Formule moléculaire |
C15H17NO2 |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C15H17NO2/c1-15(2)9-18-14(16-15)11-7-10-5-3-4-6-12(10)13(17)8-11/h3-6,11H,7-9H2,1-2H3 |
Clé InChI |
FUNPYYBKUNMBLS-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=N1)C2CC3=CC=CC=C3C(=O)C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


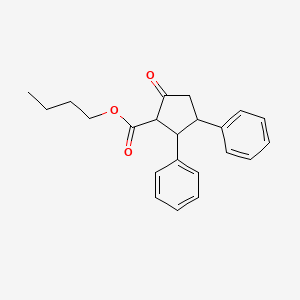
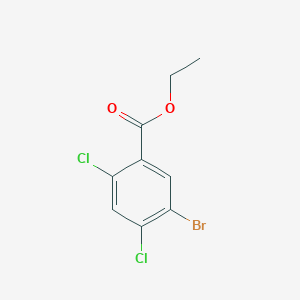
![3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14023259.png)
![(5'R,8S,9S,10R,11S,13S,14S,17R)-11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[A]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2H)-one](/img/structure/B14023263.png)
![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14023270.png)
![Dimethyl (2Z,3Z)-2,3-bis(benzo[1,3]dioxol-5-ylmethylidene)butanedioate](/img/structure/B14023277.png)
![Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14023278.png)
![2-[8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide](/img/structure/B14023279.png)
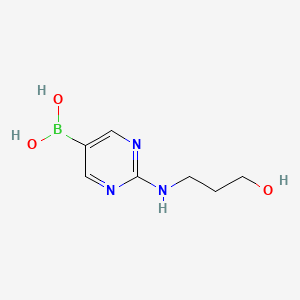
![Methyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14023288.png)
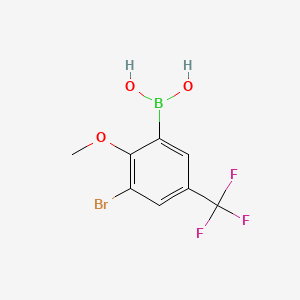

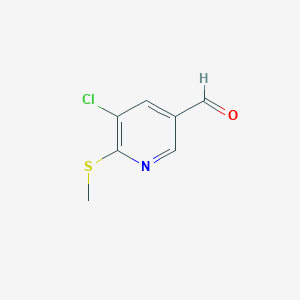
![N-[(E)-1-(3-bromo-4-fluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14023318.png)
